N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549000-77-1
VCID: VC11797140
InChI: InChI=1S/C12H20N4O2S/c1-9-10(2)13-8-14-12(9)16-6-11(7-16)5-15(3)19(4,17)18/h8,11H,5-7H2,1-4H3
SMILES: CC1=C(N=CN=C1N2CC(C2)CN(C)S(=O)(=O)C)C
Molecular Formula: C12H20N4O2S
Molecular Weight: 284.38 g/mol

N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

CAS No.: 2549000-77-1

Cat. No.: VC11797140

Molecular Formula: C12H20N4O2S

Molecular Weight: 284.38 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide - 2549000-77-1

Specification

CAS No. 2549000-77-1
Molecular Formula C12H20N4O2S
Molecular Weight 284.38 g/mol
IUPAC Name N-[[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C12H20N4O2S/c1-9-10(2)13-8-14-12(9)16-6-11(7-16)5-15(3)19(4,17)18/h8,11H,5-7H2,1-4H3
Standard InChI Key VWTMSAOEMOZFDV-UHFFFAOYSA-N
SMILES CC1=C(N=CN=C1N2CC(C2)CN(C)S(=O)(=O)C)C
Canonical SMILES CC1=C(N=CN=C1N2CC(C2)CN(C)S(=O)(=O)C)C

Introduction

The compound N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a synthetic organic molecule that incorporates a pyrimidine ring, an azetidine ring, and a methanesulfonamide group. Despite the lack of specific information on this compound in the provided search results, we can deduce its structure and potential properties based on related compounds and general principles of organic chemistry.

Potential Biological Activities

While specific data on N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is not available, compounds with similar structural elements may exhibit activities such as enzyme inhibition or receptor binding. For instance, compounds with pyrimidine rings are known to interact with various biological targets, including enzymes and receptors.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and azetidine rings, followed by their coupling and the introduction of the methanesulfonamide group. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:

CompoundMolecular Weight (g/mol)Biological Activity
(4,6-Dimethylpyrimidin-5-yl)[(3aR,6aS)-5-{3-[1-(isopropylsulfonyl)azetidin-3-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone525.7Potential biological activity
(4,6-Dimethylpyrimidin-5-yl)[(3aR,6aS)-5-{3-[1-(methylsulfonyl)azetidin-3-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone497.7Potential biological activity
N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamideNot AvailableHypothetical

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